molecular formula C26H22N4O3S B12693490 Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate CAS No. 83006-59-1

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate

Cat. No.: B12693490
CAS No.: 83006-59-1
M. Wt: 470.5 g/mol
InChI Key: GJQRDENWLGOROV-UHFFFAOYSA-N
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Description

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The unique structure of this compound makes it valuable in analytical chemistry, particularly in the detection and quantification of metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 1-naphthylamine, followed by coupling with 8-amino-1-naphthalenesulfonic acid. The reaction conditions usually require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization. The final product is obtained by neutralizing the reaction mixture with ammonium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is widely used in scientific research due to its ability to form complexes with metal ions. Some of its applications include:

    Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions such as calcium, magnesium, and zinc.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in diagnostic assays.

    Industry: Utilized in the textile industry as a dye and in the manufacturing of colored plastics.

Mechanism of Action

The mechanism of action of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate primarily involves its ability to form stable complexes with metal ions. The azo group (-N=N-) and the sulfonate group (-SO3H) provide sites for coordination with metal ions, leading to the formation of colored complexes. These complexes can be detected and quantified using spectrophotometric methods, making this compound valuable in analytical applications.

Comparison with Similar Compounds

Similar Compounds

    Calconcarboxylic Acid: Another azo dye used in metal ion detection.

    Eriochrome Black T: Commonly used in complexometric titrations.

    Xylenol Orange: Used as a metal indicator in analytical chemistry.

Uniqueness

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate stands out due to its high sensitivity and specificity for certain metal ions. Its unique structure allows for the formation of highly stable complexes, making it more reliable and accurate in analytical applications compared to some other azo dyes.

Properties

CAS No.

83006-59-1

Molecular Formula

C26H22N4O3S

Molecular Weight

470.5 g/mol

IUPAC Name

azanium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate

InChI

InChI=1S/C26H19N3O3S.H3N/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);1H3

InChI Key

GJQRDENWLGOROV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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